molecular formula C17H19NO B083846 Nefopam CAS No. 13669-70-0

Nefopam

Cat. No. B083846
CAS RN: 13669-70-0
M. Wt: 253.34 g/mol
InChI Key: RGPDEAGGEXEMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nefopam hydrochloride has seen improvements over the years to increase production rate and lower costs. One method involves the acylation of o-benzoyl benzoic acid with phosphorus trichloride, amination with N-methyl ethanolamine, chlorination with phosphorus trichloride, reduction with potassium borohydride, and finally reaction with hydrogen chloride to yield nefopam hydrochloride. This revised process has led to a 15% increase in production rate and a significant reduction in raw material costs (Leng Yan-ping, 2006). Additionally, high-yielding synthesis of Nefopam analogues through an efficient amine-/ruthenium-catalyzed three-step process has been developed, showcasing the potential for diverse nefopam-based compounds (Dhevalapally B. Ramachary et al., 2009).

Molecular Structure Analysis

Although specific papers on the molecular structure analysis of nefopam were not identified in this search, nefopam's structure is known to resemble that of orphenadrine, a molecule with analgesic properties, indicating a complex interaction with various neurotransmitter systems. Its unique structure underpins its distinct pharmacological profile, contributing to its analgesic efficacy without the typical side effects associated with other pain management drugs.

Chemical Reactions and Properties

Nefopam's chemical properties, such as its interactions with voltage-sensitive sodium channels (VSSCs) and modulation of glutamatergic transmission, underline its analgesic mechanism. Nefopam blocks VSSCs, preventing sodium influx, which is crucial for its analgesic effect. This blockade reduces glutamate release and neuronal excitability, contributing to its effectiveness in pain management (M. Verleye et al., 2004).

Physical Properties Analysis

The physical properties of nefopam, such as its solubility and formulation capabilities, enable its application in various dosage forms for pain management. For instance, nefopam hydrochloride loaded microspheres have been developed for sustained release, indicating its versatility in formulation and potential for improved patient compliance in post-operative pain management (Neelam Sharma et al., 2018).

Chemical Properties Analysis

Nefopam's chemical properties facilitate its action as a centrally acting analgesic. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, and modulates sodium and calcium channels. These properties make nefopam an effective non-opioid option for the treatment of acute or chronic pain, offering a safety profile with fewer side effects and a broad therapeutic window (M. Tiglis et al., 2018).

Scientific Research Applications

1. Analgesia after Laparoscopic Gynecologic Surgery

  • Summary of Application: Nefopam has been used in patient-controlled analgesia (PCA) after laparoscopic gynecologic surgery. The opioid-sparing effects of nefopam during PCA are well demonstrated .
  • Methods of Application: In a study, 135 patients were randomly assigned to three groups: N (nefopam 200 mg), NF (fentanyl 500 mcg + nefopam 100 mg), and F (fentanyl 1000 mcg). The primary outcome was the numerical rating scale (NRS) score at rest at 6 h postoperatively .
  • Results: The N group showed higher pain scores than the NF group. No significant intergroup differences were observed in the cumulative dose of PCA usage and incidence of postoperative nausea and vomiting (PONV). In laparoscopic gynecological surgery, nefopam alone showed limited efficacy for postoperative pain control .

2. Pain Management in ICU Patients

  • Summary of Application: Nefopam has been used for pain management in critically ill patients in the intensive care unit (ICU). It has been found to be effective in these patients who have moderate pain .
  • Methods of Application: In a study, consecutive medical–surgical ICU patients received 20 mg of nefopam i.v. over 30 min. Pain, Richmond Agitation Sedation Scale (RASS), respiratory parameters, and adverse drug events were measured at T0 (baseline), T30 (end-of-infusion), T60, and T90 min .
  • Results: As early as T30, median NRS and BPS decreased significantly from T0 to a minimum level at T60 for NRS and T90 for BPS. Increased heart rate and decreased mean arterial pressure were found in 29% and 27% of patients, respectively .

3. Treatment of Neuropathic Pain

  • Summary of Application: Nefopam has been rediscovered for the treatment of neuropathic pain. Its dual analgesic mechanisms of action make it suitable for this purpose .
  • Results: The results or outcomes of using nefopam for the treatment of neuropathic pain are not specified in the source .

4. Prevention of Postoperative Shivering

  • Summary of Application: Nefopam has been used to prevent postoperative shivering, a common complication following surgery and anesthesia. It is distressing and associated with increased oxygen consumption, which could endanger a patient with compromised cardiac function .
  • Methods of Application: In one study, 0.15 mg/kg nefopam was as effective as 3 μg/kg clonidine in preventing postoperative shivering after orthopedic or abdominal surgery . In another study, nefopam and clonidine significantly reduced the incidence and severity of shivering compared to a placebo .
  • Results: Nefopam was found to be associated with a decrease in the risk of perioperative shivering following anesthesia without influencing the extubation time .

5. Treatment of Hiccups

  • Summary of Application: Nefopam has been used to treat chronic, intractable hiccups. Hiccups are a distressing condition most frequently associated with serious underlying health problems .
  • Methods of Application: In a study, nefopam was administered i.v. at a dose of 0.25 mg/kg over 10 sec to patients with chronic, intractable hiccups .
  • Results: Intravenous nefopam administration abolished hiccups in 15.7% of patients and reduced hiccups in 24.5% of patients .

6. Prevention of Cholecystitis

  • Summary of Application: Nefopam is under investigation for the prevention of Cholecystitis . Cholecystitis is an inflammation of the gallbladder that can cause severe abdominal pain and other complications .
  • Results: The results or outcomes of using nefopam for the prevention of Cholecystitis are not specified in the sources .

7. Treatment of Toothache

  • Summary of Application: Nefopam is used for the relief of mild to moderate acute pain including toothache .
  • Methods of Application: The usual dose is two 30 mg tablets taken three times a day .
  • Results: The results or outcomes of using nefopam for the treatment of toothache are not specified in the sources .

8. Treatment of Headache

  • Summary of Application: Nefopam is used for the relief of mild to moderate acute pain including headache .
  • Methods of Application: The usual dose is two 30 mg tablets taken three times a day .
  • Results: The results or outcomes of using nefopam for the treatment of headache are not specified in the sources .

9. Treatment of Menstrual Pain

  • Summary of Application: Nefopam is used for the relief of mild to moderate acute pain including menstrual pain .
  • Results: The results or outcomes of using nefopam for the treatment of menstrual pain are not specified in the source .

Safety And Hazards

Nefopam is contraindicated in people with convulsive disorders, those that have received treatment with irreversible monoamine oxidase inhibitors such as phenelzine, tranylcypromine or isocarboxazid within the past 30 days and those with myocardial infarction pain, mostly due to a lack of safety data in these conditions . Common side effects include nausea, nervousness, dry mouth, light-headedness, and urinary retention . Less common side effects include vomiting, blurred vision, drowsiness, sweating, insomnia, headache, confusion, hallucinations, tachycardia, aggravation of angina and rarely a temporary and benign pink discoloration of the skin or erythema multiforme .

properties

IUPAC Name

5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDEAGGEXEMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23327-57-3 (hydrochloride)
Record name Nefopam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048535
Record name Nefopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nefopam

CAS RN

13669-70-0, 23327-57-3
Record name Nefopam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13669-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nefopam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nefopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12293
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nefopam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nefopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nefopam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEFOPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nefopam
Reactant of Route 2
Nefopam
Reactant of Route 3
Reactant of Route 3
Nefopam
Reactant of Route 4
Nefopam
Reactant of Route 5
Reactant of Route 5
Nefopam
Reactant of Route 6
Nefopam

Citations

For This Compound
7,330
Citations
RC Heel, RN Brogden, GE Pakes, TM Speight… - Drugs, 1980 - Springer
… than nefopam, possibly due to a ‘ceiling effect’ for analgesia which may occur with higher doses of nefopam… Although a few patients with chronic pain have received nefopam for several …
Number of citations: 213 link.springer.com
MS Evans, C Lysakowski… - British journal of …, 2008 - academic.oup.com
… The incidence of tachycardia was increased with nefopam (RR … from the published literature that nefopam may be a useful non-… , and the role of nefopam as part of multimodal analgesia …
Number of citations: 183 academic.oup.com
KH Kim, S Abdi - The Korean journal of pain, 2014 - synapse.koreamed.org
Nefopam (NFP) is a non-opioid, non-steroidal, centrally acting analgesic drug that is derivative of the non-sedative benzoxazocine, developed and known in 1960s as fenazocine. …
Number of citations: 91 synapse.koreamed.org
B Du Manoir, F Aubrun, M Langlois… - British journal of …, 2003 - academic.oup.com
Background. Balanced postoperative analgesia combines non‐narcotic drugs and opioids. We organized a large study to evaluate nefopam analgesia and tolerance in combination …
Number of citations: 162 academic.oup.com
LN Seetohul, G De Paoli, G Drummond… - Journal of analytical …, 2015 - academic.oup.com
… toxicological findings of a nefopam poisoning fatality. Nefopam was detected and quantitated … detection and quantitation of nefopam in vitreous humor. The detection and quantitation of …
Number of citations: 13 academic.oup.com
O Mimoz, P Incagnoli, C Josse, MC Gillon… - …, 2001 - Wiley Online Library
… nefopam is more surprising. Although the morphine-sparing effect of nefopam was significant, nefopam per … lower doses of nefopam [8], usually after the first administration [17]. Starting …
A Sunshine, E Laska - Clinical Pharmacology & Therapeutics, 1975 - Wiley Online Library
… confirm the analgesic effects of nefopam. We report here on a study designed to estimate the relative potency of nefopam HCl and morphine sulfate in the treatment of clinical pain. …
Number of citations: 112 ascpt.onlinelibrary.wiley.com
B Kapfer, P Alfonsi, B Guignard, DI Sessler… - Anesthesia and …, 2005 - ncbi.nlm.nih.gov
Opioids alone sometimes provide insufficient postoperative analgesia. Co-administration of drugs may reduce opioid use and to improve opioid efficacy. We therefore tested the …
Number of citations: 177 www.ncbi.nlm.nih.gov
G Durrieu, P Olivier, H Bagheri… - Fundamental & …, 2007 - Wiley Online Library
… to nefopam spontaneously reported to the French Pharmacovigilance system. All cases of adverse drug reactions (ADRs) associated with nefopam, … after use of nefopam during the post-…
Number of citations: 76 onlinelibrary.wiley.com
P Girard, M Chauvin, M Verleye - Clinical and Experimental …, 2016 - Wiley Online Library
… studies in which nefopam has been … , nefopam combinations including opioids revealed a synergistic interaction or enhanced morphine analgesia in six out of seven studies. Nefopam …
Number of citations: 70 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.